
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the construction of the pyrimidine ring followed by the introduction of the azido group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azido group or other functional groups.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.
Mechanism of Action
The mechanism of action of 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar pharmacological activities.
6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activity.
6-(5-((3,4-Difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another compound with notable biological activity.
Uniqueness
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal chemistry applications. This sets it apart from other pyrimidine derivatives that may lack this functional group.
Properties
CAS No. |
63399-57-5 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
2-(6-azidopyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H7N5O/c11-15-14-10-5-8(12-6-13-10)7-3-1-2-4-9(7)16/h1-6,16H |
InChI Key |
RVFIEUKWMPOPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


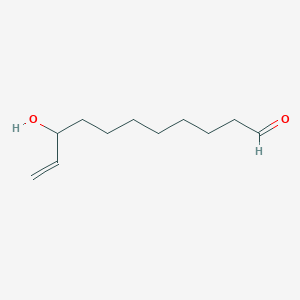
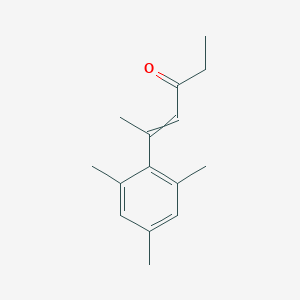

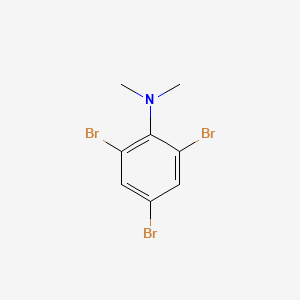
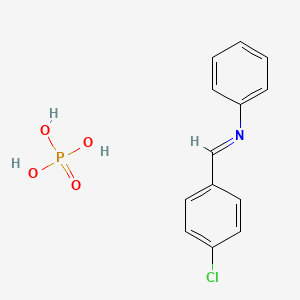

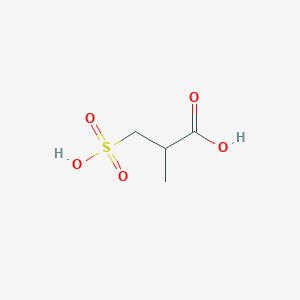
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
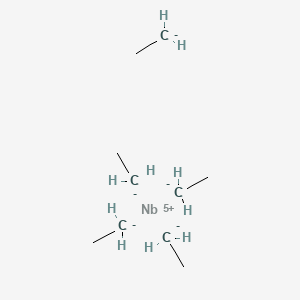
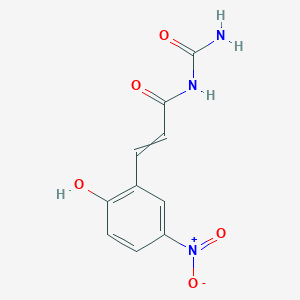
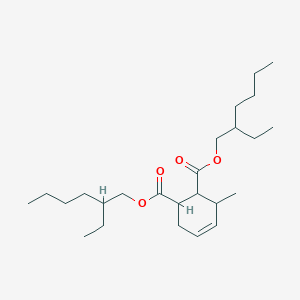
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)


